BMS-906024 vs. PF-03084014: Superior Potency in Inhibiting Notch1 Signaling
BMS-906024 demonstrates a 3.9-fold greater potency for Notch1 inhibition compared to the gamma-secretase inhibitor PF-03084014 (Nirogacestat) . Both compounds target the same enzyme complex, but BMS-906024 achieves half-maximal inhibition at a significantly lower concentration.
| Evidence Dimension | In vitro potency for Notch1 receptor signaling inhibition (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | PF-03084014 (Nirogacestat): 6.2 nM |
| Quantified Difference | 3.9-fold lower IC50 for BMS-906024 |
| Conditions | Biochemical assay measuring γ-secretase-mediated cleavage of Notch1 |
Why This Matters
This difference indicates BMS-906024 can achieve target engagement at lower concentrations, a critical factor for minimizing off-target effects and optimizing in vivo dosing regimens.
